molecular formula C15H13FO3 B1269260 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 384860-70-2

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1269260
CAS No.: 384860-70-2
M. Wt: 260.26 g/mol
InChI Key: SUGIMJBUGPNAAC-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3 and a molecular weight of 260.26 g/mol . It is characterized by the presence of a fluorobenzyl group and a methoxybenzaldehyde moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 4-fluorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable base and solvent. A common method includes the use of potassium carbonate as the base and dimethylformamide as the solvent. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

    Reduction: 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
  • 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
  • 2-[(4-Methylbenzyl)oxy]-3-methoxybenzaldehyde

Uniqueness

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-4-2-3-12(9-17)15(14)19-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGIMJBUGPNAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352786
Record name 2-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384860-70-2
Record name 2-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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